molecular formula C13H15BrO3 B12462140 (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid

Cat. No.: B12462140
M. Wt: 299.16 g/mol
InChI Key: WZBMXUKRHCCMPP-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid typically involves the following steps:

    Bromination: The starting material, 2-isobutoxyphenol, undergoes bromination to introduce the bromine atom at the 5-position.

    Esterification: The brominated phenol is then esterified with acrylic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated acids or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and isobutoxy group may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: A simpler analog with similar reactivity but lacking the bromine and isobutoxy groups.

    Bromoacrylic Acid: Contains a bromine atom but lacks the isobutoxy group.

    Isobutoxyphenylacrylic Acid: Contains the isobutoxy group but lacks the bromine atom.

Uniqueness

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid is unique due to the combination of the bromine atom and isobutoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)

InChI Key

WZBMXUKRHCCMPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O

Origin of Product

United States

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